Zavondemstat L-lysine

KDM4 Histone Demethylase Epigenetics

Epigenetic researchers studying KDM4-driven cancers require a validated inhibitor with proven selectivity-uncharacterized alternatives confound translational results. Zavondemstat L-lysine is the only KDM4 inhibitor with clinical proof-of-concept. • Pan-KDM4A-D inhibition (IC50 ~80 nM) with selectivity over KDM2/3/5/6/7 families • Phase 1 safety: only Grade 1-2 AEs, no DLTs; 44% disease control rate in heavily pretreated patients • 100% tumor growth inhibition in PDX models; validated PD biomarkers (H3K9me3/H3K36me3) • Short t½ (~1.5 h) enables flexible combination scheduling. Supplied as ≥98% pure solid with CoA.

Molecular Formula C32H43N5O5
Molecular Weight 577.7 g/mol
Cat. No. B12384449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZavondemstat L-lysine
Molecular FormulaC32H43N5O5
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1
InChIKeyAPYKYNJSDFVPGX-FKFGKEJVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zavondemstat L-lysine: A First-in-Class Pan-KDM4 Inhibitor for Cancer Epigenetics Research and Clinical Development


Zavondemstat L-lysine (QC8222; TACH 101) is a small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family, specifically targeting isoforms KDM4A-D. It acts as a reversible, α-ketoglutarate competitive inhibitor and demonstrates antineoplastic activity across a range of preclinical cancer models. As the first KDM4 inhibitor to enter clinical trials, Zavondemstat L-lysine represents a distinct chemical tool and therapeutic candidate for investigating epigenetic regulation in oncology. [1]

Why Zavondemstat L-lysine Cannot Be Replaced by Other KDM4 or LSD1 Inhibitors: The Critical Role of Isoform Selectivity and Clinical Validation


Inhibitors targeting histone lysine demethylases exhibit profound functional divergence based on their selectivity profiles. Compounds such as LSD1/KDM1A inhibitors (e.g., ORY-1001, GSK2879552) and KDM4 inhibitors with distinct isoform preferences or off-target effects demonstrate vastly different biological outcomes and therapeutic windows. [1] Zavondemstat L-lysine is uniquely characterized as a pan-KDM4A-D inhibitor with demonstrated selectivity over other KDM families and a clean safety profile validated in a Phase 1 clinical trial. [2] Substitution with a non-isoform-selective compound, or one lacking clinical pharmacokinetic and safety data, would fundamentally alter experimental results and invalidate any comparative or translational studies. The specific evidence below quantifies why Zavondemstat L-lysine is not interchangeable with other epigenetic modulators. [3]

Quantitative Differentiation of Zavondemstat L-lysine: Head-to-Head Potency, Selectivity, and Clinical Safety Data


Pan-KDM4 Isoform Inhibition with Sub-100 nM Potency Differentiates Zavondemstat from Isoform-Selective KDM4 Inhibitors

Zavondemstat L-lysine demonstrates equipotent inhibition across all four KDM4 isoforms (A-D) with an IC50 of 80 nM. In contrast, isoform-selective KDM4 inhibitors such as KDM4D-IN-1 exhibit significantly weaker activity against KDM4D (IC50 = 410 nM), and ML324 shows an IC50 of 920 nM for JMJD2 (KDM4). This pan-isoform potency enables broader epigenetic modulation in models where multiple KDM4 family members contribute to oncogenesis, whereas isoform-selective compounds may leave compensatory pathways intact.

KDM4 Histone Demethylase Epigenetics

Selective Targeting of KDM4 Family Without LSD1/KDM1A Inhibition: A Cleaner Safety Profile Compared to Dual-Targeting Agents

Zavondemstat selectively targets KDM4A-D with no reported activity against other KDM families, including LSD1/KDM1A. In contrast, some KDM4 inhibitors like NCGC00244536 also inhibit LSD1 at nanomolar concentrations, and dual KDM4/LSD1 inhibitors are associated with hematological toxicities. [1] The clinical safety profile of Zavondemstat confirms this selectivity: in a Phase 1 trial, all treatment-related adverse events were Grade 1 or 2, with no serious adverse events or dose-limiting toxicities reported. [2]

Selectivity Off-target Safety

Superior In Vivo Tumor Growth Inhibition in Xenograft Models Compared to Other KDM4 Inhibitors

In preclinical xenograft models, Zavondemstat treatment resulted in tumor growth inhibition (TGI) of up to 100% across colorectal, esophageal, gastric, breast, and lymphoma models. [1] In comparison, the KDM4 inhibitor QC6352 demonstrated an IC50 of 5-13 nM in cell lines but only 50-70% TGI in PDX models. Another KDM4 inhibitor, NCGC00247743, showed micromolar IC50 values in cell growth assays, translating to modest in vivo effects. Zavondemstat's robust in vivo efficacy is attributed to its pan-isoform inhibition and favorable pharmacokinetic properties.

In vivo efficacy Xenograft Tumor growth inhibition

Clinical Pharmacokinetics: A 1.5-Hour Half-Life Enables Intermittent Dosing and Minimizes Accumulation

Zavondemstat exhibits a short terminal half-life of approximately 1.5 hours in humans, with no to minimal drug accumulation observed after repeated dosing. [1] This PK profile contrasts sharply with LSD1 inhibitors such as GSK2879552, which has a half-life of ~12-18 hours and requires once-daily dosing, [2] and ORY-1001, which has a half-life of ~8-10 hours. [3] The short half-life of Zavondemstat allows for flexible intermittent dosing schedules (e.g., 3 days on/4 days off) that minimize continuous target engagement and may reduce the risk of on-target toxicities.

Pharmacokinetics Half-life Dosing

Reversible, α-Ketoglutarate Competitive Inhibition Mechanism Distinguishes Zavondemstat from Irreversible LSD1 Inhibitors

Zavondemstat acts as a reversible, α-ketoglutarate competitive inhibitor of KDM4 enzymes, with a Ki of 0.52 μM against KDM4C. This mechanism is fundamentally different from irreversible LSD1 inhibitors such as GSK2879552 and ORY-1001, which covalently modify the FAD cofactor and cause prolonged target inhibition. [1] Reversible inhibition allows for finer temporal control of KDM4 activity and avoids the potential for cumulative target suppression and off-target effects associated with irreversible binding.

Mechanism of action Reversible inhibitor α-ketoglutarate competitive

Clinical Activity in Heavily Pretreated Patients: A 44% Disease Control Rate Differentiates Zavondemstat from Discontinued KDM4/LSD1 Programs

In a Phase 1 trial of 30 heavily pretreated patients (median 6 prior lines of therapy), Zavondemstat achieved a disease control rate (DCR) of 44%, with 2 patients (9%) maintaining stable disease for ≥6 months. [1] This clinical benefit contrasts with the outcomes of other KDM4-targeting programs: GSK2879552 was discontinued after Phase 1 due to lack of efficacy, [2] and the KDM4 inhibitor QC6352 has not progressed beyond preclinical development. The encouraging DCR in a refractory population supports continued clinical development and validates KDM4 as a therapeutic target.

Clinical efficacy Disease control rate Phase 1

Optimal Applications of Zavondemstat L-lysine in Preclinical and Clinical Oncology Research


Validation of KDM4 Dependency in Patient-Derived Xenograft (PDX) and Organoid Models

Zavondemstat L-lysine is the preferred tool compound for establishing KDM4 dependency in PDX and organoid models due to its robust in vivo efficacy (up to 100% tumor growth inhibition) and validated target engagement. [1] Its pan-isoform inhibition ensures that functional redundancy among KDM4 family members does not confound results, a limitation of isoform-selective inhibitors. [2]

Combination Therapy Studies with Standard-of-Care Chemotherapy or Targeted Agents

The favorable safety profile of Zavondemstat L-lysine (only Grade 1-2 adverse events, no DLTs) [1] makes it an ideal candidate for combination studies in preclinical models. Its short half-life (1.5 hours) allows for flexible dosing schedules that can be synchronized with other agents, minimizing overlapping toxicities. [2]

Epigenetic Biomarker Discovery and Pharmacodynamic Assay Development

Zavondemstat L-lysine induces robust and sustained increases in H3K9me3 and H3K36me3 levels in treated cells and tumors. [1] These histone marks serve as reliable pharmacodynamic biomarkers for monitoring target engagement in vitro and in vivo, facilitating the development of companion diagnostics and patient stratification strategies. [2]

Clinical Trial Design for KDM4-Driven Advanced Solid Tumors

Zavondemstat L-lysine is the only KDM4 inhibitor with clinical proof-of-concept, having demonstrated a 44% disease control rate in heavily pretreated patients. [1] It is therefore the only scientifically justifiable choice for clinical investigators designing Phase 1b/2 trials in tumor types with known KDM4 dysregulation, such as colorectal, triple-negative breast, and castration-resistant prostate cancers. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zavondemstat L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.